Regioisomeric Differentiation: 2-Chloro-5-(trifluoromethyl)phenyl versus 3-(Trifluoromethyl)phenyl Substitution Patterns
The target compound incorporates a 2-chloro-5-(trifluoromethyl)phenyl substituent attached to the furan ring at the 5-position. The closest commercially available regioisomer, 6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid (CAS 618393-27-4), differs in two critical respects: (i) the chloro group is relocated from the terminal phenyl ring (position 2) to the quinoline 6-position, and (ii) the trifluoromethyl group is shifted from phenyl position 5 to phenyl position 3. These structural changes alter the electronic landscape, hydrogen-bonding capacity, and steric profile of the molecule, which are known to affect binding poses within defined protein pockets such as the RAD51 LFDE (Zone II) hot spot [1]. Although direct head-to-head biochemical comparison data for these two specific regioisomers have not been published, SAR data from a closely related phenyl furan-quinoline-4-carboxylic acid series demonstrate that ortho-substitution on the phenyl ring (e.g., 2-methoxy, 2-hydroxy, 2-methyl, 2-fluoro) produces measurable shifts in ELISA EC₅₀ values relative to the unsubstituted parent scaffold [1].
| Evidence Dimension | Structural regioisomerism – substituent position on terminal phenyl ring and quinoline core |
|---|---|
| Target Compound Data | 2-chloro-5-(trifluoromethyl)phenyl at furan 5-position; unsubstituted quinoline core (no 6-substituent) |
| Comparator Or Baseline | CAS 618393-27-4: 6-chloro-quinoline with 3-(trifluoromethyl)phenyl at furan 5-position |
| Quantified Difference | No direct head-to-head assay data available for these two specific compounds. Class-level SAR indicates ortho-phenyl substitution modulates ELISA EC₅₀ by 1.5- to >5-fold relative to unsubstituted phenyl parent [1]. |
| Conditions | Published class-level SAR derived from RAD51-BRC4 competition ELISA assay; Ferrandi et al., ACS Med. Chem. Lett. 2026 [1]. |
Why This Matters
The distinct regioisomeric identity of the target compound makes it a non-substitutable chemical probe for SAR-by-catalog or focused library screening campaigns targeting the phenyl furan-quinoline-4-carboxylic acid chemical space.
- [1] Ferrandi, G.; Bagnolini, G.; Poppi, L.; et al. Targeting RAD51-BRCA2 Interaction to Enhance Synthetic Lethality with Olaparib in Pancreatic Cancer: Development of a Novel Phenyl Furan-Quinoline-Carboxylic Acid Series. ACS Med. Chem. Lett. 2026, 17 (2), 520–530. DOI: 10.1021/acsmedchemlett.5c00711. View Source
